

Axl protein function and signaling pathways

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AXL Structure and Activation Mechanisms

AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases (RTKs) [1] [2]. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its role in cancer [1].

- **Protein Structure:** AXL is a single-pass transmembrane protein. Its **extracellular domain** consists of two immunoglobulin-like (Ig-like) repeats and two fibronectin type III (FNIII)-like repeats, which are crucial for ligand binding [1] [2] [3]. The **intracellular domain** possesses tyrosine kinase activity, essential for autophosphorylation and downstream signaling [1] [2].
- **Gene and Isoforms:** The *AXL* gene is located on chromosome 19q13.2. It has two main isoforms resulting from alternative splicing, primarily involving the inclusion or omission of exon 10 [3].
- **Ligands and Activation:** The primary high-affinity ligand for AXL is **Growth Arrest-Specific 6 (Gas6)** [2]. AXL activation occurs through several mechanisms detailed in the table below.

Mechanism of Activation	Description	Key Components
Gas6-Dependent (Canonical)	Gas6 binds to AXL extracellular domain, induces receptor dimerization, autophosphorylation, and downstream signaling [1] [2].	Gas6, Phosphatidylserine (PtdSer)
Gas6-Independent (Atypical)	Activation can occur through crosstalk with other RTKs (e.g., c-MET, EGFR), receptor overexpression, or in response to oxidative stress [1].	c-MET, EGFR, ROS

Mechanism of Activation	Description	Key Components
Regulatory Mechanisms	Expression is regulated by promoter methylation, transcription factors (HIF- α , AP-1, YAP1), miRNAs, and lncRNAs [1].	HIF- α , AP-1, YAP1/TEAD, miRNAs

The diagram below illustrates the core AXL signaling pathway, from ligand binding to the activation of key downstream signals.

AXL activation pathway: from ligand binding to downstream signaling.

Biological Functions in Cancer and Therapeutic Resistance

AXL signaling influences multiple hallmarks of cancer. The key downstream pathways and their biological consequences are summarized below.

Signaling Pathway	Key Biological Outcomes in Cancer
PI3K/AKT	Promotes cell survival, proliferation, and inhibits apoptosis [1] [2].
RAS/RAF/MEK/ERK	Drives cell proliferation and growth [1] [2].
JAK/STAT	Involved in cell survival and inflammatory responses [2].
NF- κ B	Regulates expression of anti-apoptotic genes and promotes survival [1] [2].
SRC/FAK	Impacts cell migration, invasion, and adhesion [3].

Beyond direct effects on cancer cells, AXL plays a critical role in shaping the **tumor microenvironment (TME)**, contributing to immunosuppression and influencing the function of immune cells like T cells, macrophages, and natural killer (NK) cells [2]. AXL is also a key mediator of resistance to chemotherapy,

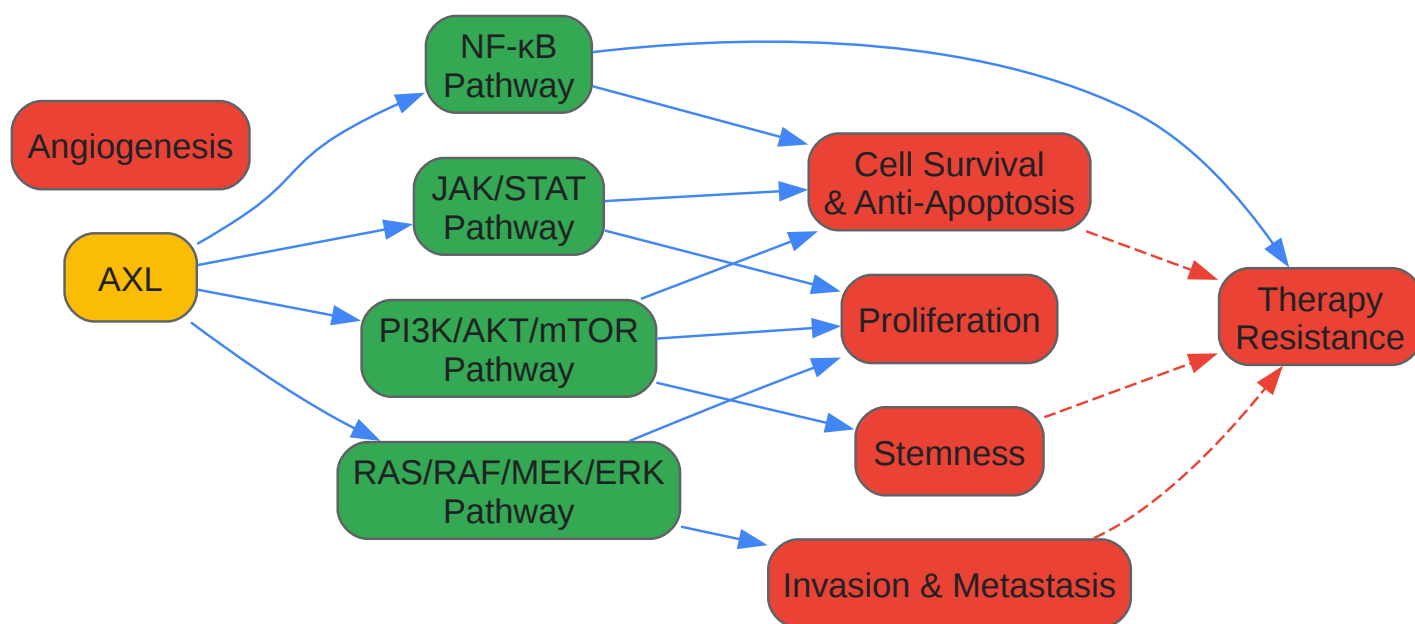
targeted therapy, and immunotherapy [1] [2]. For example, AXL activation can lead to resistance against EGFR inhibitors in lung cancer and docetaxel in prostate cancer [2].

AXL-Targeted Therapeutic Agents

Several therapeutic strategies are being developed to inhibit AXL signaling.

Therapeutic Strategy	Mechanism of Action	Example Agents
Small-Molecule TKIs	Inhibit intracellular kinase activity, often targeting multiple kinases [1] [3].	Bemcentinib (BGB324, R428), Cabozantinib, Gilteritinib [1] [4] [3].
Monoclonal Antibodies	Block ligand-receptor interaction or target AXL for immune cells [1].	Mecbotamab Vedotin (BA3011) [4].
Antibody-Drug Conjugates	Monoclonal antibody linked to cytotoxic drug for targeted delivery [1].	Mecbotamab Vedotin (BA3011) [4].
Other Strategies	Includes decoy receptors, vitamin K antagonists, and CAR-T cell therapy [1] [5].	Anti-AXL CAR-T [1] [5].

The diagram below maps the primary signaling pathways activated by AXL and their connections to pro-tumorigenic outcomes.



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Core AXL-driven signaling pathways and their cancer-related functions.

Representative AXL Inhibitors in Development

The table below provides quantitative data on key AXL inhibitors, highlighting their potency and current development status.

Inhibitor Name	Primary Targets	Potency (IC ₅₀)	Current Development Stage
Bemcentinib (BGB324, R428)	AXL (selective)	14 nM [4]	Phase II (e.g., in leukemia, NSCLC) [1] [4].
Cabozantinib	AXL, MET, VEGFR2	7 nM [4]	Approved for renal cell carcinoma, thyroid cancer; was in Phase II/III trials for other cancers [4].
Gilteritinib	AXL, FLT3	0.73 nM [4]	Approved for FLT3-mutated AML; was in Phase I/II studies [4].

Inhibitor Name	Primary Targets	Potency (IC ₅₀)	Current Development Stage
TP-0903	AXL	Information in search results	Preclinical models show efficacy in pancreatic cancer [3].

Experimental Approaches for AXL Research

For researchers investigating AXL, here are key methodological considerations based on the literature.

- **In Vitro Functional Assays:** To study AXL's role in proliferation, use assays like MTT or colony formation in cell lines (e.g., prostate cancer) with AXL overexpression/inhibition [1]. For migration and invasion, Transwell or wound healing assays are standard after modulating AXL signaling [2]. To assess apoptosis, measure caspase-3 activity and levels of BCL-2 family proteins following AXL inhibition [1].
- **In Vivo Models:** Orthotopic or xenograft mouse models are widely used. For example, AXL inhibitors have shown anti-tumor efficacy in orthotopic models of renal cell carcinoma [4]. These models help study primary tumor growth, metastasis, and the tumor microenvironment [2].
- **Molecular Techniques:** Detect AXL and phospho-AXL levels via **Western Blotting** and **Immunohistochemistry** to correlate expression with clinical outcomes [2]. Study downstream pathway activation (p-AKT, p-ERK) in response to AXL modulation [2]. For interaction studies, use **co-immunoprecipitation** to investigate AXL's crosstalk with other RTKs like EGFR and MET [1].

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